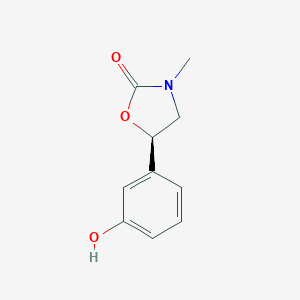

(R)-5-(3-Hydroxyphenyl)-3-methyl-2-oxazolidinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-5-(3-Hydroxyphenyl)-3-methyl-2-oxazolidinone is a chiral oxazolidinone derivative. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both a hydroxyphenyl group and an oxazolidinone ring in its structure makes it a versatile intermediate in the synthesis of more complex molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(3-Hydroxyphenyl)-3-methyl-2-oxazolidinone typically involves the reaction of 3-hydroxybenzaldehyde with ®-3-methyl-2-oxazolidinone under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-5-(3-Hydroxyphenyl)-3-methyl-2-oxazolidinone may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

®-5-(3-Hydroxyphenyl)-3-methyl-2-oxazolidinone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The oxazolidinone ring can be reduced to form an amine.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of 3-formylphenyl-3-methyl-2-oxazolidinone.

Reduction: Formation of 3-amino-3-methyl-2-oxazolidinone.

Substitution: Formation of various substituted oxazolidinones depending on the nucleophile used.

Applications De Recherche Scientifique

Therapeutic Applications

-

Antidepressant Properties

- (R)-5-(3-Hydroxyphenyl)-3-methyl-2-oxazolidinone has been identified as a candidate for antidepressant therapies. Research indicates that compounds within the oxazolidinone class exhibit pharmacological activity that can be beneficial in treating depression . The compound's structure allows it to interact with neurotransmitter systems, potentially enhancing mood regulation.

-

Neurological Research

- Studies have shown that oxazolidinones can influence neural pathways and may have neuroprotective effects. This makes this compound a subject of interest in neurological research, particularly in understanding mechanisms of neurodegeneration and developing treatments for conditions like Alzheimer's disease .

- Industrial Uses

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Molecular Catalysis B: Enzymatic details the synthesis and evaluation of oxazolidinones, including this compound, for antidepressant activity. The findings suggest that this compound exhibits significant potential to modulate serotonin levels, which are crucial for mood regulation .

Case Study 2: Neuroprotective Effects

Research conducted on the neuroprotective properties of oxazolidinones indicates that this compound can reduce oxidative stress markers in neuronal cell cultures, suggesting its utility in developing therapies for neurodegenerative diseases .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of ®-5-(3-Hydroxyphenyl)-3-methyl-2-oxazolidinone involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the oxazolidinone ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-3-(3-Hydroxyphenyl)-N-propylpiperidine hydrochloride: Another compound with a hydroxyphenyl group, used in pharmacological studies.

Alvimopan: Contains a hydroxyphenyl group and is used as an opioid receptor antagonist.

Uniqueness

®-5-(3-Hydroxyphenyl)-3-methyl-2-oxazolidinone is unique due to its specific combination of a hydroxyphenyl group and an oxazolidinone ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.

Activité Biologique

(R)-5-(3-Hydroxyphenyl)-3-methyl-2-oxazolidinone is a compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.

- Molecular Formula : C₁₀H₁₁NO₃

- Molecular Weight : 193.20 g/mol

- Density : 1.289 g/cm³

- Boiling Point : 447.64 °C

- LogP : 1.453

These properties suggest moderate lipophilicity, which may influence the compound's bioavailability and interaction with biological membranes .

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential anticancer and antimicrobial effects.

Anticancer Activity

Recent studies have indicated that oxazolidinones can exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results in inhibiting the proliferation of human cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Table 1: Antiproliferative Activity of Oxazolidinones

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Induction of apoptosis via mitochondrial pathway |

| 5-(Carbamoylmethylene)-oxazolidin-2-one | HeLa | 31.10 | G1 phase arrest, ROS production |

In one study, a related oxazolidinone derivative induced apoptosis in MCF-7 cells through activation of caspase pathways and disruption of mitochondrial membrane potential, demonstrating its potential as an effective anticancer agent .

The mechanism by which this compound exerts its biological effects can be summarized as follows:

- Inhibition of Protein Synthesis : By binding to the ribosomal subunit, it prevents the formation of peptide bonds during translation.

- Induction of Apoptosis : In cancer cells, it may trigger intrinsic apoptotic pathways leading to cell death.

- Cell Cycle Arrest : The compound has been shown to cause G1 phase arrest in certain cancer cell lines, indicating a disruption in normal cell cycle progression.

Case Studies

A notable case study involved testing a series of oxazolidinone derivatives for their cytotoxic effects on MCF-7 and HeLa cells. The study utilized an MTT assay to evaluate cell viability post-treatment with varying concentrations of the compounds. Results indicated that certain derivatives exhibited significant cytotoxicity without affecting non-tumorigenic cell lines, highlighting their selective action against cancer cells .

Propriétés

IUPAC Name |

(5R)-5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-11-6-9(14-10(11)13)7-3-2-4-8(12)5-7/h2-5,9,12H,6H2,1H3/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMKOBHGSFGXCHJ-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(OC1=O)C2=CC(=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H](OC1=O)C2=CC(=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.